molecular formula C20H18ClN3O2 B10770295 N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(cyclopropylamino)-2-phenylacetamide

N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(cyclopropylamino)-2-phenylacetamide

Cat. No. B10770295
M. Wt: 367.8 g/mol
InChI Key: SKYALJGMRAGHEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

PMID20462760C22 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

Scientific Research Applications

PMID20462760C22 has a wide range of scientific research applications. In chemistry, it is used as a research tool to study various chemical reactions and mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PMID20462760C22 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation leads to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

PMID20462760C22 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include other small molecular drugs with similar chemical structures and biological activities. The unique properties of PMID20462760C22, such as its specific molecular targets and pathways, set it apart from these similar compounds .

properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-2-(cyclopropylamino)-2-phenylacetamide

InChI

InChI=1S/C20H18ClN3O2/c21-16-11-15-13(8-9-22-19(15)25)10-17(16)24-20(26)18(23-14-6-7-14)12-4-2-1-3-5-12/h1-5,8-11,14,18,23H,6-7H2,(H,22,25)(H,24,26)

InChI Key

SKYALJGMRAGHEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(C2=CC=CC=C2)C(=O)NC3=C(C=C4C(=C3)C=CNC4=O)Cl

Origin of Product

United States

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